![molecular formula C15H24N2O2 B5831801 2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)
2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a piperazine derivative that has been synthesized and studied for its potential use as a therapeutic agent.
作用機序
The mechanism of action of 2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter systems, such as the dopamine and serotonin systems. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to improve cognitive function and reduce anxiety in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol is its potential therapeutic use in various diseases. Additionally, it has been shown to have low toxicity and minimal side effects in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent in various disease models. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound.
合成法
The synthesis of 2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol involves a multi-step process that starts with the reaction of 4-methoxy-3-methylbenzaldehyde with piperazine in the presence of a catalyst. The resulting intermediate is then reacted with ethylene oxide to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-11-14(3-4-15(13)19-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCFTYLRYMEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

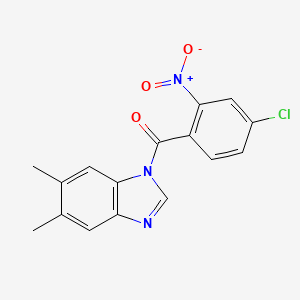
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
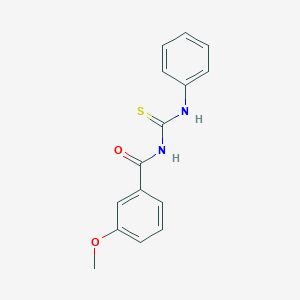
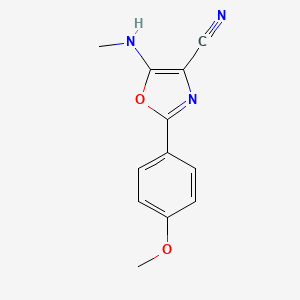
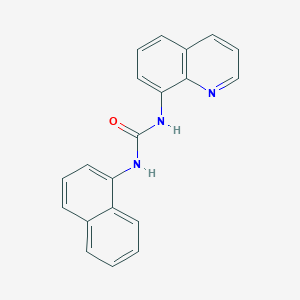

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)
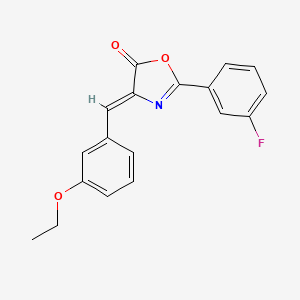

![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)
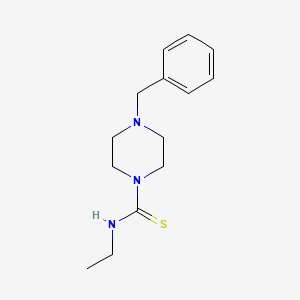
![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)